Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. for more functionalized molecules, milder conditions such as electrosynthesis are preferred . Electrosynthesis offers a greener alternative, reducing the need for harsh reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure without the acetylamino, butyl, and phenoxy groups.
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Benzamidine: Used to treat inflammatory conditions of the oral cavity.
Uniqueness
Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
400039-42-1 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-acetamido-N-butyl-2-phenoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-12-20-19(23)17-13-15(21-14(2)22)10-11-18(17)24-16-8-6-5-7-9-16/h5-11,13H,3-4,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
NOAPDHNVKISALB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.